molecular formula C12H10O3 B11929670 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde

Cat. No.: B11929670
M. Wt: 202.21 g/mol
InChI Key: JHQLIHCBBWWVDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde can be achieved through several methods. One common route involves the formylation of 2-hydroxy-3-methoxynaphthalene using a Vilsmeier-Haack reaction . This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-3-methoxynaphthalene-1-carboxylic acid.

    Reduction: 2-Hydroxy-3-methoxynaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Biological Activity

2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde, also known as 2-Hydroxy-3-methoxy-1-naphthaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with hydroxyl (-OH) and methoxy (-OCH₃) functional groups, contributing to its chemical reactivity and biological properties. The molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.

Sirtuin Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging, transcription regulation, and apoptosis. Research indicates that this compound demonstrates selective inhibition towards sirtuin isoforms SIRT1 and SIRT2, which are implicated in cancer progression and metabolic regulation.

Table 1: Sirtuin Inhibition Profile of this compound

CompoundSIRT1 IC₅₀ (μM)SIRT2 IC₅₀ (μM)SIRT3 IC₅₀ (μM)
This compound5446>200

This data suggests that the compound has a preferential inhibitory effect on SIRT2 compared to SIRT1 and SIRT3, which may enhance its therapeutic potential in treating cancers where SIRT2 is overexpressed .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to evaluate the effectiveness of this compound. The compound exhibited significant antiproliferative activity across multiple cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (μM)
NCI-H46032
HeLa26
MCF721
Namalwa40

The results indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)
Staphylococcus aureus6.85
Escherichia coli12.0
Mycobacterium tuberculosis6.86

These findings highlight the compound's dual role as both an anticancer and antimicrobial agent .

Mechanistic Insights

Further mechanistic studies revealed that the cytotoxic effects of the compound are mediated through apoptosis induction in cancer cells. Flow cytometry analysis indicated an increase in annexin V-positive cells upon treatment, confirming that the compound triggers apoptotic pathways.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-hydroxy-3-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-15-11-6-8-4-2-3-5-9(8)10(7-13)12(11)14/h2-7,14H,1H3

InChI Key

JHQLIHCBBWWVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1O)C=O

Origin of Product

United States

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